![molecular formula C9H22ClNSi B15302314 1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride typically involves the reaction of cyclobutylmethylamine with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction may produce cyclobutylamines.
Aplicaciones Científicas De Investigación
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutyl ring provides a rigid structure that can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{3-[(Trimethylsilyl)methyl]cyclopropyl}methanamine hydrochloride
- 1-{3-[(Trimethylsilyl)methyl]cyclopentyl}methanamine hydrochloride
- 1-{3-[(Trimethylsilyl)methyl]cyclohexyl}methanamine hydrochloride
Uniqueness
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The trimethylsilyl group further enhances its reactivity and stability, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H22ClNSi |
|---|---|
Peso molecular |
207.81 g/mol |
Nombre IUPAC |
[3-(trimethylsilylmethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H21NSi.ClH/c1-11(2,3)7-9-4-8(5-9)6-10;/h8-9H,4-7,10H2,1-3H3;1H |
Clave InChI |
BUEVEICGBQNQGE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1CC(C1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


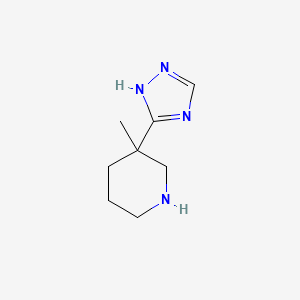
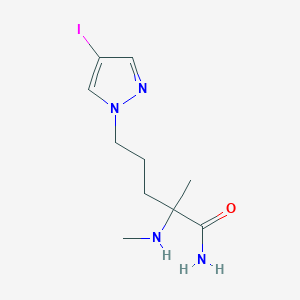
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15302251.png)
![n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)
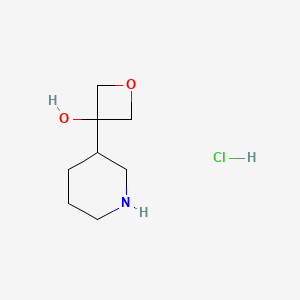
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
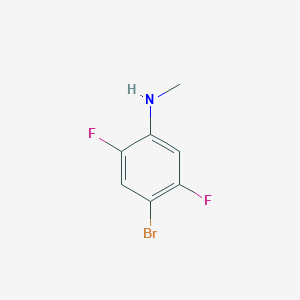
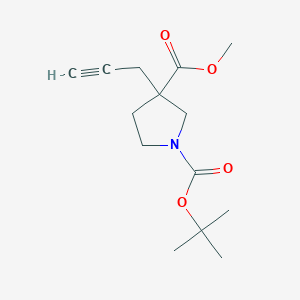
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
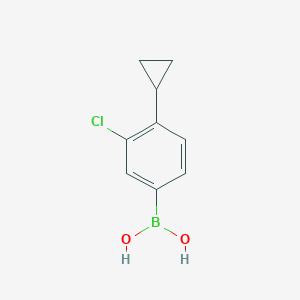
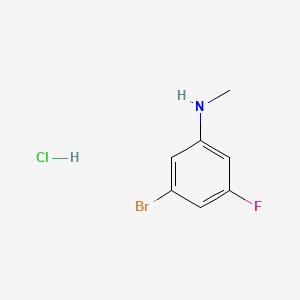
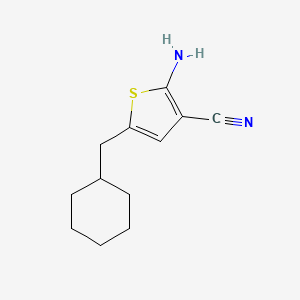
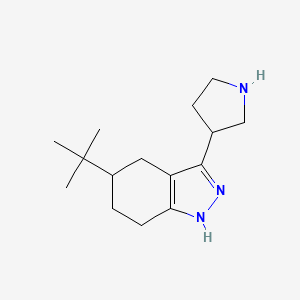
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
